molecular formula C22H25BrN4O3 B5092142 N-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-methylphenyl)ethanediamide

N-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-methylphenyl)ethanediamide

カタログ番号 B5092142
分子量: 473.4 g/mol
InChIキー: QGOIGIVJNJHGJW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-methylphenyl)ethanediamide, commonly known as BMS-512148, is a selective antagonist of the P2X7 receptor. P2X7 receptor is a ligand-gated ion channel that plays a crucial role in the immune system and inflammation. BMS-512148 has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and chronic pain.

作用機序

BMS-512148 is a selective antagonist of the P2X7 receptor, which is expressed on various immune cells, including microglia, macrophages, and T cells. P2X7 receptor activation leads to the release of pro-inflammatory cytokines and chemokines, which contribute to the pathogenesis of various diseases. BMS-512148 inhibits P2X7 receptor activation, thereby reducing inflammation and immune cell activation.
Biochemical and Physiological Effects
BMS-512148 has been shown to have various biochemical and physiological effects. It inhibits the release of pro-inflammatory cytokines and chemokines, such as IL-1β, TNF-α, and IL-6, from immune cells. BMS-512148 also reduces the activation of microglia and astrocytes, which play a crucial role in neuroinflammation. In addition, BMS-512148 has been shown to have analgesic effects in animal models of chronic pain.

実験室実験の利点と制限

The advantages of using BMS-512148 in lab experiments include its selectivity for the P2X7 receptor, its potent inhibitory effects on cytokine release, and its potential therapeutic applications in various diseases. However, the limitations of using BMS-512148 in lab experiments include its limited solubility in aqueous solutions, its potential toxicity at high concentrations, and the need for further studies to determine its pharmacokinetics and pharmacodynamics.

将来の方向性

The future directions of BMS-512148 research include the development of more potent and selective P2X7 receptor antagonists, the investigation of its potential therapeutic applications in various diseases, and the determination of its pharmacokinetics and pharmacodynamics in humans. In addition, the role of P2X7 receptor in various diseases, such as cancer and neurodegenerative disorders, needs to be further elucidated to determine the potential of P2X7 receptor antagonists as therapeutic agents.
Conclusion
In conclusion, BMS-512148 is a selective antagonist of the P2X7 receptor that has been extensively studied for its potential therapeutic applications in various diseases. It inhibits the release of pro-inflammatory cytokines and chemokines, reduces inflammation and immune cell activation, and has analgesic effects in animal models of chronic pain. The future directions of BMS-512148 research include the development of more potent and selective P2X7 receptor antagonists, the investigation of its potential therapeutic applications in various diseases, and the determination of its pharmacokinetics and pharmacodynamics in humans.

合成法

The synthesis of BMS-512148 involves several steps, including the reaction of 3-bromobenzoyl chloride with piperazine, followed by the reaction of the resulting product with 4-methylphenylethylamine. The final product is obtained by the reaction of the intermediate with ethylenediamine. The synthesis of BMS-512148 has been optimized for yield and purity, and the final product has been characterized by various spectroscopic techniques.

科学的研究の応用

BMS-512148 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. BMS-512148 has also been studied for its potential role in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. In addition, BMS-512148 has been shown to have analgesic effects in animal models of chronic pain.

特性

IUPAC Name

N-[2-[4-(3-bromobenzoyl)piperazin-1-yl]ethyl]-N'-(4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25BrN4O3/c1-16-5-7-19(8-6-16)25-21(29)20(28)24-9-10-26-11-13-27(14-12-26)22(30)17-3-2-4-18(23)15-17/h2-8,15H,9-14H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGOIGIVJNJHGJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。